N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea
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Overview
Description
N-Bicyclo[221]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea is a complex organic compound that features a bicyclic heptane structure with a bromophenyl group and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized from norbornane through a series of reactions including bromination and subsequent substitution reactions . The bromophenyl group can be introduced via a Grignard reaction with 4-bromobenzyl bromide . Finally, the propylurea moiety is added through a reaction with propyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylurea moiety can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of the urea moiety.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
N-Substituted Bicyclo-Heptan-2-Amines: Compounds with similar bicyclic structures but different substituents.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea is unique due to its combination of a bicyclic heptane core, a bromophenyl group, and a propylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
89472-83-3 |
---|---|
Molecular Formula |
C18H25BrN2O |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-bromophenyl)methyl]-3-propylurea |
InChI |
InChI=1S/C18H25BrN2O/c1-2-9-20-18(22)21(12-13-4-7-16(19)8-5-13)17-11-14-3-6-15(17)10-14/h4-5,7-8,14-15,17H,2-3,6,9-12H2,1H3,(H,20,22) |
InChI Key |
XZDROFQSNPKJIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CC1=CC=C(C=C1)Br)C2CC3CCC2C3 |
Origin of Product |
United States |
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